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Compound of Interest

Compound Name: Epigallocatechin 3,5-digallate

Cat. No.: B1211531 Get Quote

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The world of natural products continues to be a vast reservoir of potential therapeutic agents.

Among these, the polyphenolic compounds found in tea, particularly the catechins, have

garnered significant scientific attention. This technical guide provides a comprehensive

overview of the enzyme inhibitory properties of two closely related molecules: the abundant

and extensively studied (-)-Epigallocatechin-3-gallate (EGCG) and the rarer, digallated form,

(-)-Epigallocatechin 3,5-digallate. While both molecules share a common structural

backbone, the seemingly minor difference in galloylation significantly impacts their biochemical

activity and inhibitory profiles. This document will delve into their mechanisms of action, present

quantitative inhibitory data, detail relevant experimental protocols, and visualize their impact on

critical cellular signaling pathways.

A Note on Nomenclature
It is crucial to distinguish between the two molecules discussed herein. (-)-Epigallocatechin-3-

gallate (EGCG) is the most abundant catechin in green tea and the subject of the majority of

scientific literature. Its structure features a galloyl moiety esterified at the 3-position of the

epigallocatechin backbone. In contrast, (-)-Epigallocatechin 3,5-digallate is a less common

derivative possessing two galloyl groups, at both the 3- and 5-positions. This additional

galloylation can enhance its inhibitory potency against specific enzymatic targets.
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(-)-Epigallocatechin-3-gallate (EGCG): A Multi-Target
Enzyme Inhibitor
EGCG has been shown to inhibit a wide array of enzymes through various mechanisms,

including competitive, non-competitive, and mixed-mode inhibition. Its ability to interact with

multiple signaling pathways contributes to its observed anti-proliferative, anti-inflammatory, and

anti-angiogenic effects.

Quantitative Inhibition Data
The inhibitory potency of EGCG against various enzymes is typically quantified by the half-

maximal inhibitory concentration (IC50). The following table summarizes key IC50 values

reported in the literature.

Enzyme Target IC50 Value (µM) Notes

Cystathionine β-synthase

(H₂S-producing activity)
0.12[1][2]

Significantly more potent

against H₂S production than

canonical cystathionine

formation (IC50 3.3 µM).[1][2]

Protein Phosphatase-1 (PP1c) 0.26 - 0.4[3]

Protein Phosphatase-1 (PP1

δ-isoform)
0.47 - 1.35[3]

Protein Phosphatase-2A

(PP2Ac)
15[3]

Less potent inhibition

compared to PP1.[3]

α-Amylase 76[4] Non-competitive inhibition.[4]

α-Glucosidase 16 - 19.5[5][6]
Potent non-competitive

inhibition.[5][6]

Matrix Metalloproteinase-2

(MMP-2)
~10[7] Also inhibits MMP-9.[7]

Catalase (in K562 cells) 54.5[8][9][10][11]
Inhibition leads to increased

cellular ROS.[8][9][10][11]
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Experimental Protocols: Enzyme Inhibition Assays
Detailed and reproducible experimental protocols are fundamental to the study of enzyme

inhibitors. Below are representative methodologies for assessing the inhibitory activity of

compounds like EGCG against α-amylase and α-glucosidase.

This assay is adapted from chromogenic methods used to determine α-amylase activity.

Materials:

α-Amylase solution (e.g., from human saliva or porcine pancreas)

Chromogenic starch substrate (e.g., Red-starch)

Phosphate buffer (20 mM, pH 6.9, containing 6.7 mM sodium chloride)

EGCG or other test compounds

95% Ethanol

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound (e.g., EGCG) in a suitable solvent (e.g.,

DMSO or water).

In a reaction tube, combine the α-amylase enzyme (final concentration ~0.3 U/mL)

suspended in phosphate buffer with the starch substrate (final concentration ~7 mg/mL).

Add varying concentrations of the test compound to the reaction mixture.

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

Terminate the reaction by adding 95% ethanol.

Centrifuge the tubes to pellet the unhydrolyzed substrate.
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Measure the absorbance of the supernatant at a wavelength appropriate for the

chromogenic substrate.

Calculate the percentage of inhibition by comparing the absorbance of the test samples to a

control sample containing no inhibitor.

This assay typically utilizes a synthetic substrate that releases a chromophore upon enzymatic

cleavage.

Materials:

α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

Potassium phosphate buffer (0.1 M, pH 6.8)

EGCG or other test compounds

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound.

In a 96-well plate, add the α-glucosidase enzyme to the potassium phosphate buffer.

Add varying concentrations of the test compound to the wells and pre-incubate at 37°C for a

specified time (e.g., 10 minutes).

Initiate the reaction by adding the pNPG substrate to each well.

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

Stop the reaction by adding the sodium carbonate solution.

Measure the absorbance of the released p-nitrophenol at 405 nm.
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Determine the percentage of inhibition relative to a control without the inhibitor.

Impact on Cellular Signaling Pathways
EGCG's influence extends beyond direct enzyme inhibition to the modulation of entire signaling

cascades that are often dysregulated in disease states, particularly cancer.

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, survival,

and migration. EGCG has been shown to inhibit EGFR signaling at multiple points.[12][13][14]

[15] It can interfere with the binding of EGF to its receptor, leading to reduced receptor

activation and downstream signaling.[16] Furthermore, EGCG can directly inhibit the activity of

downstream kinases such as ERK1/2 and Akt.[13]
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EGCG's multifaceted inhibition of the EGFR signaling pathway.
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The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling axis for cell survival

and proliferation. EGCG has been demonstrated to suppress this pathway, often by down-

regulating the phosphorylation of both PI3K and Akt.[17][18][19][20] This inhibition can lead to

the induction of apoptosis in cancer cells.
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EGCG-mediated inhibition of the pro-survival PI3K/Akt pathway.

(-)-Epigallocatechin 3,5-digallate: A More Potent,
Targeted Inhibitor
While less studied, Epigallocatechin 3,5-digallate has shown potent inhibitory activity against

specific enzymes, suggesting that the additional galloyl group at the 5-position can enhance its

binding and inhibitory capacity for certain targets.

Known Enzymatic Targets and Biological Effects
Lymphoid Tyrosine Phosphatase (LYP): Epigallocatechin 3,5-digallate has been identified

as a strong inhibitor of LYP, a key negative regulator of T-cell activation. Inhibition of LYP is a

potential therapeutic strategy for autoimmune diseases.

Pancreatic Lipase: This digallated catechin shows significant potential in inhibiting pancreatic

lipase, an enzyme crucial for the digestion of dietary fats. This suggests its potential

application in the management of obesity and related metabolic disorders.

HeLa S3 Cell Proliferation: Studies on the synthetic analogue, 3,5-digalloyl-(-)-epicatechin,

have demonstrated its potent inhibitory effect on the proliferation of HeLa S3 cancer cells.

The limited availability of data for Epigallocatechin 3,5-digallate highlights a promising area

for future research. Further investigation into its inhibitory profile against a broader range of

enzymes and its effects on various signaling pathways is warranted.

Conclusion and Future Directions
Both EGCG and its digallated counterpart, Epigallocatechin 3,5-digallate, are potent enzyme

inhibitors with significant therapeutic potential. EGCG's broad-spectrum activity against

numerous enzymes and its modulation of key signaling pathways like EGFR and PI3K/Akt are

well-documented. The enhanced potency of Epigallocatechin 3,5-digallate against specific

targets underscores the importance of the galloyl moiety in determining inhibitory activity.

For drug development professionals, these molecules represent promising scaffolds for the

design of novel enzyme inhibitors. Future research should focus on:
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Elucidating the full inhibitory profile of Epigallocatechin 3,5-digallate.

Conducting structure-activity relationship studies to optimize the inhibitory potency and

selectivity of these catechins.

Investigating the in vivo efficacy and safety of these compounds in relevant disease models.

The continued exploration of these natural compounds and their derivatives holds great

promise for the development of new therapeutic strategies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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